
3-(3-Nitrophenyl)-6,7-dihydro-1,2-benzoxazol-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Nitrophenyl)-6,7-dihydro-1,2-benzoxazol-4(5H)-one is an organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Nitrophenyl)-6,7-dihydro-1,2-benzoxazol-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-nitrobenzoyl chloride with 2-aminophenol in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired benzoxazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Nitrophenyl)-6,7-dihydro-1,2-benzoxazol-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring and the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of 3-(3-Aminophenyl)-6,7-dihydro-1,2-benzoxazol-4(5H)-one.
Reduction: Formation of 3-(3-Aminophenyl)-6,7-dihydro-1,2-benzoxazol-4(5H)-one.
Substitution: Various substituted benzoxazole derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-(3-Nitrophenyl)-6,7-dihydro-1,2-benzoxazol-4(5H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(3-Nitrophenyl)-6,7-dihydro-1,2-benzoxazol-4(5H)-one involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the benzoxazole ring can interact with biological macromolecules. These interactions can lead to various biological effects, including enzyme inhibition and modulation of cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-Nitrophenyl)-6,7-dihydro-1,2-benzoxazol-4(5H)-one
- 3-(2-Nitrophenyl)-6,7-dihydro-1,2-benzoxazol-4(5H)-one
- 3-(3-Nitrophenyl)-1,2-benzisoxazol-4(5H)-one
Uniqueness
3-(3-Nitrophenyl)-6,7-dihydro-1,2-benzoxazol-4(5H)-one is unique due to the specific positioning of the nitrophenyl group, which influences its chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
65924-69-8 |
|---|---|
Molekularformel |
C13H10N2O4 |
Molekulargewicht |
258.23 g/mol |
IUPAC-Name |
3-(3-nitrophenyl)-6,7-dihydro-5H-1,2-benzoxazol-4-one |
InChI |
InChI=1S/C13H10N2O4/c16-10-5-2-6-11-12(10)13(14-19-11)8-3-1-4-9(7-8)15(17)18/h1,3-4,7H,2,5-6H2 |
InChI-Schlüssel |
AKJDOXWOBABLHX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C(=O)C1)C(=NO2)C3=CC(=CC=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Tert-butylphenol;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14483393.png)

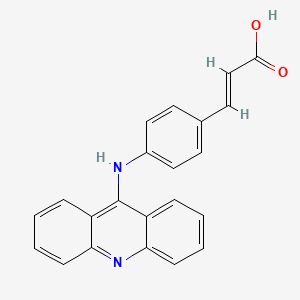

![Methyl 2-[4-(4-chloro-2-cyanophenoxy)phenoxy]propanoate](/img/structure/B14483429.png)
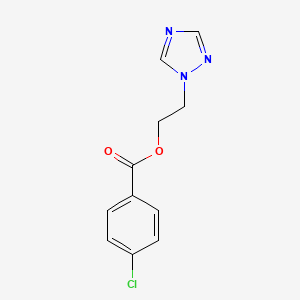
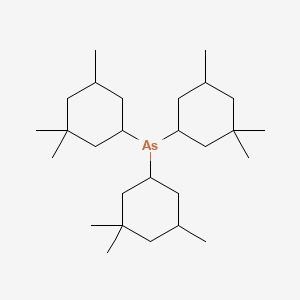
![14-(4-Methylphenyl)-14h-dibenzo[a,j]xanthene](/img/structure/B14483442.png)
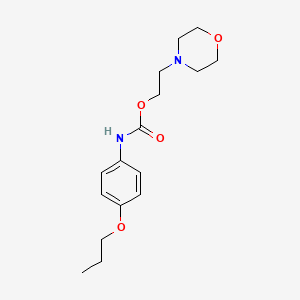
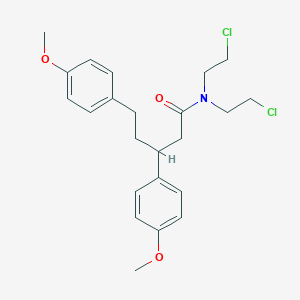
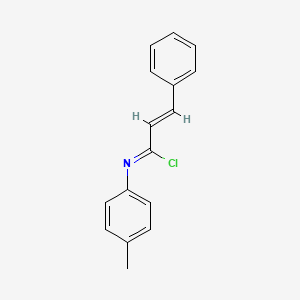
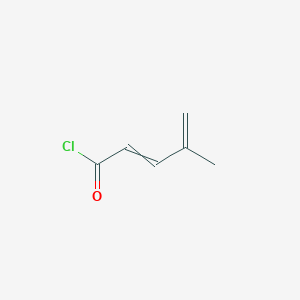
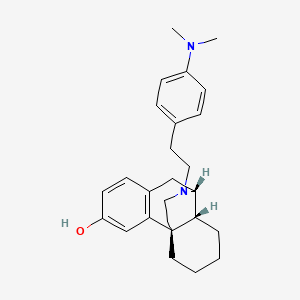
![(12bS)-3,4,6,7,12,12b-Hexahydroindolo[2,3-a]quinolizin-2(1H)-one](/img/structure/B14483470.png)
